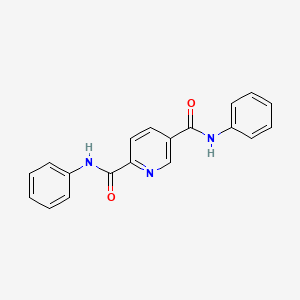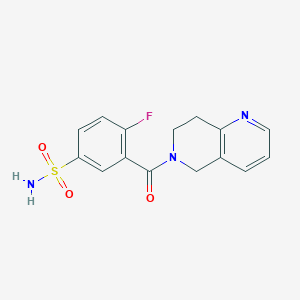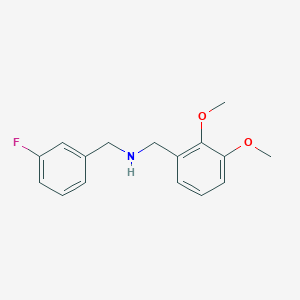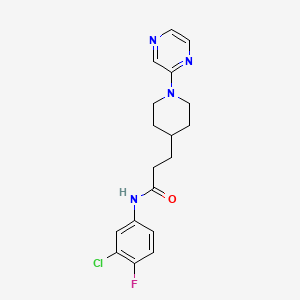
N,N'-diphenyl-2,5-pyridinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-diphenyl-2,5-pyridinedicarboxamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 368.42 g/mol.
Wissenschaftliche Forschungsanwendungen
N,N'-diphenyl-2,5-pyridinedicarboxamide has been extensively studied for its potential applications in various fields such as materials science, analytical chemistry, and biomedical research. In materials science, N,N'-diphenyl-2,5-pyridinedicarboxamide is used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. In analytical chemistry, N,N'-diphenyl-2,5-pyridinedicarboxamide is used as a chelating agent for the determination of metal ions in complex matrices. In biomedical research, N,N'-diphenyl-2,5-pyridinedicarboxamide has been studied for its potential as an anticancer agent, antimicrobial agent, and as a fluorescent probe for the detection of amyloid fibrils.
Wirkmechanismus
The mechanism of action of N,N'-diphenyl-2,5-pyridinedicarboxamide is not well understood. However, it is known to bind to metal ions such as zinc and copper, which are important for various biological processes. N,N'-diphenyl-2,5-pyridinedicarboxamide has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition may contribute to N,N'-diphenyl-2,5-pyridinedicarboxamide's potential as an anticancer agent.
Biochemical and Physiological Effects:
N,N'-diphenyl-2,5-pyridinedicarboxamide has been shown to have low toxicity in vitro and in vivo. However, it has been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. N,N'-diphenyl-2,5-pyridinedicarboxamide has also been shown to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N'-diphenyl-2,5-pyridinedicarboxamide in lab experiments is its high purity and stability. N,N'-diphenyl-2,5-pyridinedicarboxamide is also readily available and relatively inexpensive. However, N,N'-diphenyl-2,5-pyridinedicarboxamide has limited solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of N,N'-diphenyl-2,5-pyridinedicarboxamide is not well understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of N,N'-diphenyl-2,5-pyridinedicarboxamide. One potential area of research is the development of N,N'-diphenyl-2,5-pyridinedicarboxamide-based metal-organic frameworks for gas storage and separation. Another area of research is the use of N,N'-diphenyl-2,5-pyridinedicarboxamide as a chelating agent for the determination of metal ions in biological samples. Additionally, further studies are needed to understand the mechanism of action of N,N'-diphenyl-2,5-pyridinedicarboxamide and its potential applications as an anticancer and antimicrobial agent.
Synthesemethoden
The synthesis of N,N'-diphenyl-2,5-pyridinedicarboxamide involves the reaction between 2,5-diaminopyridine and diphenylchlorophosphate in the presence of triethylamine. The reaction yields N,N'-diphenyl-2,5-pyridinediamine, which is then treated with oxalyl chloride to form N,N'-diphenyl-2,5-pyridinedicarboxamide. The purity of N,N'-diphenyl-2,5-pyridinedicarboxamide can be improved by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
2-N,5-N-diphenylpyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(21-15-7-3-1-4-8-15)14-11-12-17(20-13-14)19(24)22-16-9-5-2-6-10-16/h1-13H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFSCPKAHMFATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-diphenyl-2,5-pyridinedicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5637439.png)
![(4aR*,8aR*)-2-{[2-(ethylamino)pyrimidin-5-yl]methyl}-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5637444.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5637447.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5637449.png)

![N-[(4-chlorophenyl)sulfonyl]-2-hydroxybenzamide](/img/structure/B5637465.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5637476.png)
![1-methyl-N-1-oxaspiro[4.5]dec-3-yl-1H-indole-6-carboxamide](/img/structure/B5637477.png)

![4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydroquinoxaline-2-carboxamide](/img/structure/B5637501.png)
![N-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5637504.png)
![10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5637532.png)